2-Oxo-4-phenyl-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-4-phenyl-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of an appropriate aldehyde with a substituted aniline, followed by cyclization and subsequent functional group transformations. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-4-phenyl-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the oxo group to a hydroxyl group or reduce other functional groups.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce alcohol derivatives.
Scientific Research Applications
2-Oxo-4-phenyl-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its structural properties make it a candidate for studying interactions with biological macromolecules.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for anticancer and antimicrobial agents.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-Oxo-4-phenyl-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, binding to DNA, or disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-(2-naphthyl)benzo[h]quinoline
- 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one
- 2,4-Dimethyl-benzo[h]quinoline
- 4-Oxo-1,2,3,4-tetrahydro-quinoline-3-carboxylic acid ethyl ester
Uniqueness
2-Oxo-4-phenyl-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile is unique due to its specific structural configuration, which includes a phenyl group and a carbonitrile group. This configuration imparts distinct chemical properties and reactivity, making it valuable for specific research applications and differentiating it from other benzoquinoline derivatives .
Properties
CAS No. |
57366-47-9 |
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Molecular Formula |
C20H14N2O |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2-oxo-4-phenyl-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile |
InChI |
InChI=1S/C20H14N2O/c21-12-17-18(14-7-2-1-3-8-14)16-11-10-13-6-4-5-9-15(13)19(16)22-20(17)23/h1-9H,10-11H2,(H,22,23) |
InChI Key |
PVQDXCMMWZBOBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)NC(=O)C(=C2C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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